(+)-Bicifadine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

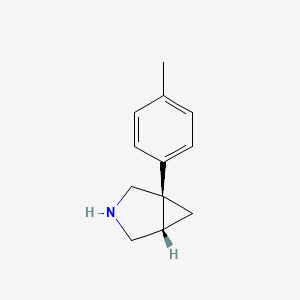

Structure

3D Structure

Properties

CAS No. |

83213-66-5 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |

InChI |

InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1 |

InChI Key |

OFYVIGTWSQPCLF-NEPJUHHUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3 |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3 |

Related CAS |

66504-75-4 (hydrochloride) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Bicifadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bicifadine is a non-opioid, centrally acting analgesic agent that has been investigated for the treatment of acute and chronic pain. Its primary mechanism of action is the inhibition of the reuptake of three key monoamine neurotransmitters: norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA). By blocking the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT), this compound increases the synaptic concentrations of these neurotransmitters, thereby modulating nociceptive signaling pathways. This document provides a detailed technical overview of the mechanism of action of this compound, including its binding affinities, in vitro and in vivo pharmacological effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Triple Reuptake Inhibition

This compound is classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or a triple reuptake inhibitor[1]. Its analgesic properties are primarily attributed to the enhancement and prolongation of the actions of norepinephrine and serotonin by inhibiting the transport proteins that terminate their physiological actions[2][3]. The inhibition of these transporters leads to an accumulation of the respective neurotransmitters in the synaptic cleft, which in turn enhances descending inhibitory pain pathways.

The relative potency of this compound for the monoamine transporters has been determined in vitro, demonstrating a clear preference for the norepinephrine transporter.

In Vitro Transporter Inhibition

Studies using recombinant human transporters have established the inhibitory profile of this compound. The compound is a potent inhibitor of the norepinephrine transporter (NET), with moderate activity at the serotonin transporter (SERT) and weaker activity at the dopamine transporter (DAT)[4][5][6].

Table 1: In Vitro Inhibition of Human Monoamine Transporters by this compound

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 55[5][6] |

| Serotonin Transporter (SERT) | 117[5][6] |

| Dopamine Transporter (DAT) | 910[5][6] |

The potency ratio for NET:SERT:DAT inhibition is approximately 1:2:17[4]. This profile, with a strong emphasis on norepinephrine reuptake inhibition, is believed to be crucial for its analgesic efficacy in neuropathic pain models[7].

Potential Secondary Mechanisms of Action

While triple reuptake inhibition is the primary mechanism, other actions of this compound may contribute to its overall pharmacological profile.

NMDA Receptor Antagonism

Some sources suggest that this compound also possesses N-methyl-D-aspartate (NMDA) receptor antagonist properties[2]. NMDA receptor antagonists are known to be involved in modulating pain perception and preventing central sensitization[8][9][10]. However, detailed quantitative data on the binding affinity of this compound for the NMDA receptor and its functional significance in relation to its analgesic effects are not extensively documented in the available literature.

Autophagy Induction via mTOR Signaling

A recent study has identified this compound as an inducer of autophagy through the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway[6][11]. This mechanism was shown to have neuroprotective effects in a cellular model of Parkinson's disease[6][11]. The relevance of this pathway to the analgesic effects of this compound is an area for further investigation.

Preclinical Pharmacology

The mechanism of action of this compound has been further elucidated through a series of preclinical in vivo studies.

In Vivo Neurotransmitter Level Modulation

Microdialysis studies in rats have confirmed that this compound administration leads to an increase in extracellular levels of monoamines in key brain regions. A 20 mg/kg intraperitoneal dose of bicifadine (B1205413) was shown to increase extrasynaptic norepinephrine and serotonin levels in the prefrontal cortex, norepinephrine levels in the locus coeruleus, and dopamine levels in the striatum[4].

Efficacy in Animal Models of Pain

This compound has demonstrated efficacy in a broad range of animal models of pain, supporting its potential as an analgesic.

Table 2: Efficacy of this compound in Preclinical Pain Models

| Pain Model | Species | Effect | Reference |

| Randall-Selitto (acute inflammatory) | Rat | Potent suppression of pain responses | [4] |

| Kaolin-induced paw edema (acute inflammatory) | Rat | Potent suppression of pain responses | [4] |

| Phenyl-p-quinone-induced writhing (persistent visceral) | Mouse | Potent suppression of pain responses | [4] |

| Colonic distension (persistent visceral) | Rat | Potent suppression of pain responses | [4] |

| Formalin test (both phases) | Rat, Mouse | Potent and complete efficacy | [4] |

| Complete Freund's adjuvant (persistent inflammatory) | Rat | Normalization of nociceptive threshold | [4] |

| Spinal nerve ligation (chronic neuropathic) | Rat | Suppression of mechanical and thermal hyperalgesia and mechanical allodynia | [4] |

| Streptozotocin-induced diabetic neuropathy (chronic neuropathic) | Rat | Reduction of mechanical hyperalgesia | [4] |

The contribution of dopaminergic pathways to the antihyperalgesic actions of bicifadine was demonstrated by the reduction of its effects in the spinal nerve ligation model by the D2 receptor antagonist, (-)-sulpiride[4].

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to monoamine transporters expressed in cell membranes.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific monoamine transporter.

Materials:

-

Cell membranes prepared from cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

-

Radioligands: [3H]Nisoxetine (for hNET), [3H]Citalopram (for hSERT), [3H]WIN 35,428 (for hDAT).

-

Non-specific binding inhibitors: Desipramine (for hNET), Imipramine (for hSERT), Cocaine (for hDAT).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, a known non-specific binding inhibitor, or the test compound at various concentrations.

-

Incubate the mixture at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a concentration-response curve and then calculate the Ki value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay

This protocol describes a general method for measuring the inhibition of neurotransmitter uptake into synaptosomes by a test compound.

Objective: To determine the potency of a test compound to inhibit the reuptake of a specific neurotransmitter.

Materials:

-

Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, cortex/hippocampus for NET and SERT).

-

Radiolabeled neurotransmitters: [3H]Norepinephrine, [3H]Serotonin, or [3H]Dopamine.

-

Selective uptake inhibitors for defining non-specific uptake (e.g., Desipramine for NET, Fluoxetine for SERT, GBR 12909 for DAT).

-

Test compound (this compound) at various concentrations.

-

Krebs-Ringer-HEPES buffer.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the synaptosome pellet in a suitable buffer.

-

Pre-incubation: Pre-incubate the synaptosomes with the test compound or vehicle in a 96-well plate at 37°C for a short period (e.g., 10-15 minutes).

-

Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

-

Incubation: Incubate at 37°C for a short, defined period to measure the initial rate of uptake (e.g., 1-5 minutes).

-

Termination: Stop the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific uptake and determine the IC50 value of the test compound for the inhibition of neurotransmitter uptake.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Primary mechanism of action of this compound.

Caption: Experimental workflow for radioligand binding assay.

Caption: Experimental workflow for synaptosomal uptake assay.

Caption: Potential involvement of this compound in mTOR signaling.

Conclusion

The primary mechanism of action of this compound is the inhibition of monoamine reuptake, with a notable preference for the norepinephrine transporter. This activity leads to increased synaptic concentrations of norepinephrine, serotonin, and to a lesser extent, dopamine, which is consistent with its observed analgesic effects in a wide array of preclinical pain models. While potential secondary mechanisms involving NMDA receptor antagonism and modulation of the mTOR signaling pathway have been suggested, their contribution to the overall pharmacological profile of this compound requires further investigation. The comprehensive in vitro and in vivo characterization of this compound provides a solid foundation for understanding its therapeutic potential as a non-opioid analgesic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 4. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

- 5. benchchem.com [benchchem.com]

- 6. Bicifadine hydrochloride | CAS 66504-75-4 | Tocris Bioscience [tocris.com]

- 7. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Cyclic-AMP response element binding protein (CREB) in the neutrophils of depressed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (+)-Bicifadine: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Bicifadine is a chiral small molecule, chemically identified as (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane. It was investigated as a non-opioid analgesic. Its mechanism of action involves the inhibition of the reuptake of three key monoamine neurotransmitters: norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA), classifying it as a triple reuptake inhibitor (TRI) or a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Despite demonstrating a promising preclinical profile, this compound ultimately failed to meet primary endpoints in Phase III clinical trials for chronic low back pain and diabetic neuropathic pain, leading to the discontinuation of its development. This guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound possesses a rigid bicyclic structure with a phenyl group substituted at the 1-position. The specific stereoisomer associated with pharmacological activity is the (+)-enantiomer, with the (1R,5S) configuration.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | Value | Reference |

| IUPAC Name | (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane | [1] |

| Molecular Formula | C₁₂H₁₅N | [1] |

| Molecular Weight | 173.25 g/mol | [1][2] |

| CAS Number | 83213-66-5 ((+)-isomer) | [3] |

| Melting Point (HCl Salt) | 207-208 °C | |

| Boiling Point (Free Base) | Not available | |

| Solubility (HCl Salt) | Soluble to 100 mM in water and DMSO | [4] |

| Solubility (Free Base) | Data not available for a wide range of organic solvents. |

Pharmacological Properties

This compound's primary pharmacological action is the inhibition of the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Table 2: In Vitro Transporter Binding Affinities of this compound Hydrochloride

| Transporter | IC₅₀ (nM) |

| Norepinephrine Transporter (NET) | 55 |

| Serotonin Transporter (SERT) | 117 |

| Dopamine Transporter (DAT) | 910 |

Data sourced from Tocris Bioscience.[5]

The binding affinity data indicates that this compound is most potent at inhibiting norepinephrine reuptake, followed by serotonin, and then dopamine.

Signaling Pathways

The therapeutic and adverse effects of this compound are mediated by the downstream signaling cascades activated by the increased availability of norepinephrine, serotonin, and dopamine in the synapse. These neurotransmitters bind to their respective G-protein coupled receptors (GPCRs) and ligand-gated ion channels on postsynaptic neurons, initiating a complex array of intracellular signaling events.

Caption: Mechanism of action of this compound.

Experimental Protocols

Asymmetric Synthesis of this compound

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the binding affinity of a test compound like this compound to the norepinephrine, serotonin, and dopamine transporters.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant norepinephrine, serotonin, or dopamine transporter.

-

Radioligand specific for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT).

-

Test compound (this compound).

-

Non-specific binding control (e.g., a high concentration of a known inhibitor for each transporter).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well microplates.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either this compound solution, buffer (for total binding), or the non-specific binding control.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.

Caption: Workflow for a radioligand binding assay.

In Vivo Microdialysis for Monoamine Level Measurement

This protocol describes a general method to assess the in vivo effects of this compound on extracellular monoamine levels in a specific brain region of a conscious, freely moving animal (e.g., a rat).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for administration.

-

Anesthetic and surgical supplies.

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest in an anesthetized animal using a stereotaxic apparatus. Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples for a set period after drug administration.

-

Analyze the concentration of norepinephrine, serotonin, and dopamine in the dialysate samples using HPLC with electrochemical detection.

-

Express the post-drug monoamine levels as a percentage of the baseline levels.

Clinical Development and Discontinuation

This compound was advanced into Phase III clinical trials for the treatment of chronic low back pain and pain associated with diabetic neuropathy. However, in both indications, the drug failed to demonstrate a statistically significant improvement in pain scores compared to placebo.[6][7] These disappointing clinical outcomes led to the cessation of its development.

Conclusion

This compound is a well-characterized triple reuptake inhibitor with a clear mechanism of action and a defined in vitro pharmacological profile. While it showed promise in preclinical models of pain, it was unable to translate this efficacy into a clinical setting. The comprehensive data presented in this guide, including its chemical properties, pharmacological activities, and associated experimental methodologies, can serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are exploring the therapeutic potential of monoamine reuptake inhibitors. The reasons for its clinical failure may provide important insights for the future development of centrally acting analgesics.

References

- 1. Combining norepinephrine and serotonin reuptake inhibition mechanisms for treatment of depression: a double-blind, randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 4. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. csustan.edu [csustan.edu]

- 6. academic.oup.com [academic.oup.com]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (+)-Bicifadine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bicifadine is a non-opioid analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Its unique pharmacological profile has made it a compound of interest in the development of novel pain therapeutics. This technical guide provides a detailed overview of the synthesis of this compound, focusing on established pathways, key precursors, and detailed experimental protocols. The information presented is intended to serve as a comprehensive resource for researchers and professionals involved in the chemical synthesis and development of this and related compounds.

Racemic Synthesis of Bicifadine

The foundational synthesis of racemic Bicifadine was first reported by Epstein et al. in 1981. The pathway commences with the formation of a cyclopropane (B1198618) ring, followed by the construction of the azabicyclo[3.1.0]hexane core.

Synthesis Pathway

The synthesis of racemic Bicifadine can be conceptually divided into two main stages:

-

Formation of the Intermediate Imide: Synthesis of 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.

-

Reduction to Bicifadine: Reduction of the dione (B5365651) intermediate to yield the final product.

A key precursor in this pathway is 1-(p-tolyl)-1,2-cyclopropanedicarboximide, which is subsequently reduced to yield the desired 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (Bicifadine).

dot

Figure 1. Racemic synthesis pathway of Bicifadine.

Experimental Protocols

Step 1: Synthesis of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

-

Precursor Synthesis: The synthesis begins with the reaction of methyl acrylate (B77674) with ethyl 2-bromo-2-(p-tolyl)acetate to form dimethyl 1-(4-methylphenyl)-1,3-cyclopropanedicarboxylate. This diester is then hydrolyzed to the corresponding diacid.

-

Imide Formation: The resulting 1-(p-tolyl)-1,2-cyclopropanedicarboxylic acid is condensed with urea (B33335) to yield 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione.

Step 2: Reduction of 1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione to (±)-Bicifadine

-

Reducing Agent: The key transformation in the synthesis is the reduction of the imide intermediate. Sodium bis(2-methoxyethoxy)aluminum dihydride, commercially known as Red-Al® or Vitride®, is the preferred reagent for this step.

-

Reaction Conditions: The reduction is typically carried out in an inert solvent such as benzene (B151609) or toluene. The reaction mixture is heated for a specified period to ensure complete conversion.

-

Work-up and Purification: Following the reduction, the reaction is quenched, and the crude product is extracted and purified, often through distillation or chromatography, to yield racemic Bicifadine.

| Step | Key Reagents | Solvent | Typical Yield |

| Imide Formation | 1-(p-Tolyl)-1,2-cyclopropanedicarboxylic acid, Urea | - | - |

| Reduction | 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione, Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) | Benzene | 58%[1] |

Table 1. Summary of key reaction steps and yields for the racemic synthesis of Bicifadine.

Enantioselective Synthesis of this compound

The therapeutic activity of Bicifadine resides in the (+)-enantiomer. Therefore, stereoselective synthesis or chiral resolution is necessary to obtain the active pharmaceutical ingredient.

Asymmetric Synthesis

An expedient and atom-economical asymmetric synthesis of this compound has been developed. This approach avoids the separation of enantiomers from a racemic mixture, directly yielding the desired stereoisomer.

dot

Figure 2. Conceptual workflow for the asymmetric synthesis of this compound.

Experimental Protocols for Asymmetric Synthesis

A reported asymmetric synthesis involves the stereocontrolled formation of the trisubstituted cyclopropane core. The key steps include the coupling of an epoxy nitrile with an arylacetonitrile in the presence of a chiral auxiliary, followed by reduction and deprotection to afford this compound.

Chiral Resolution

An alternative to asymmetric synthesis is the resolution of racemic Bicifadine.[2] This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The diastereomers can then be separated by crystallization, followed by liberation of the desired enantiomer.

General Procedure for Chiral Resolution:

-

Salt Formation: The racemic Bicifadine base is treated with an enantiomerically pure chiral acid (e.g., tartaric acid derivatives) in a suitable solvent.

-

Diastereomer Crystallization: The diastereomeric salts will have different solubilities, allowing for the selective crystallization of one diastereomer.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to liberate the free amine, yielding the enantiomerically enriched this compound.

Precursors for this compound Synthesis

The key precursors for the synthesis of this compound are summarized in the table below.

| Precursor | Role in Synthesis | Synthesis Method |

| p-Tolualdehyde | Starting material for the aromatic moiety | Commercially available |

| Ethyl Bromoacetate | Source of the cyclopropane ring carbons in the racemic synthesis | Commercially available |

| Methyl Acrylate | Reactant in the formation of the cyclopropane ring in the racemic synthesis | Commercially available |

| Urea | Nitrogen source for the imide ring in the racemic synthesis | Commercially available |

| (R)-(-)-Epichlorohydrin | Chiral starting material for an alternative enantioselective synthesis | Commercially available |

Table 2. Key precursors for the synthesis of this compound.

Conclusion

The synthesis of this compound can be accomplished through both racemic and enantioselective routes. The racemic synthesis, pioneered by Epstein and colleagues, provides a robust method to access the core 3-azabicyclo[3.1.0]hexane structure. For the production of the therapeutically active enantiomer, asymmetric synthesis offers a more direct and efficient approach, while chiral resolution of the racemate remains a viable alternative. This guide provides a foundational understanding of the synthetic pathways and key chemical transformations involved in the preparation of this important analgesic compound. Further detailed experimental procedures can be found in the cited primary literature.

References

The Rise and Fall of a Novel Analgesic: A Technical History of (+)-Bicifadine

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

(+)-Bicifadine, a novel non-opioid analgesic, emerged from discovery efforts at American Cyanamid as a promising therapeutic for various pain indications. Its unique mechanism as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) set it apart from traditional pain medications, offering the potential for effective analgesia without the significant side effects associated with opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, development, and clinical evaluation of this compound. It details the compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and outlines the experimental protocols employed in its characterization. Despite its initial promise, the development of this compound was ultimately halted due to failures in late-stage clinical trials. This document serves as a valuable case study for researchers and professionals in the field of drug development, highlighting the challenges and complexities of bringing a new chemical entity from the laboratory to the clinic.

Discovery and Developmental History

This compound, chemically known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, was first synthesized at American Cyanamid.[1] The analgesic activity was discovered to be primarily associated with the (+) enantiomer, which possesses the 1R,5S absolute configuration.[1] In 1998, following the acquisition of American Cyanamid by Wyeth, the development rights for bicifadine (B1205413) were licensed to DOV Pharmaceutical.[2]

DOV Pharmaceutical advanced bicifadine through preclinical and clinical development for the treatment of pain.[2][3] The compound, also known by the development code DOV-220,075, was positioned as a non-narcotic analgesic with a novel mechanism of action.[2][3] In January 2007, after a Phase III clinical trial for chronic lower back pain failed to meet its primary endpoint, DOV Pharmaceutical licensed the rights to XTL Biopharmaceuticals.[2] XTL pursued development for the treatment of pain associated with diabetic neuropathy, but a Phase IIb clinical trial also failed in 2008, leading to the termination of the development agreement in 2010.[2][4]

Mechanism of Action

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also referred to as a triple reuptake inhibitor.[2][5] Its primary pharmacological action is the inhibition of the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[5][6] By blocking these transporters, bicifadine increases the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[5] This broad-spectrum monoamine transporter inhibition is believed to be the basis for its analgesic effects.[6] Preclinical studies indicated that bicifadine does not act on opiate receptors and lacks anti-inflammatory activity.[7]

The analgesic properties of bicifadine are thought to arise from the modulation of descending pain pathways in the central nervous system.[8] Increased levels of norepinephrine and serotonin in these pathways can dampen the transmission of pain signals from the periphery to the brain.[8]

References

- 1. 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. meddatax.com [meddatax.com]

- 3. biospace.com [biospace.com]

- 4. benchchem.com [benchchem.com]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. benchchem.com [benchchem.com]

- 7. DOV Pharmaceutical Back Pain Drug Bicifadine Fails Phase 3 Clinical Trial, Has Limited Results - BioSpace [biospace.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on the Stereochemistry and Enantiomers of (+)-Bicifadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicifadine (B1205413), a non-opioid analgesic, functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Developed as a racemic mixture, its pharmacological activity is stereospecific. This technical guide provides a comprehensive overview of the stereochemistry of Bicifadine, focusing on the distinct properties and synthesis of its enantiomers. It has been established that the analgesic properties of Bicifadine are predominantly attributed to its (+)-enantiomer, which possesses the (1R,5S) absolute configuration. This document details the pharmacological profiles of the racemic mixture and the active enantiomer, presents available quantitative data on their interaction with monoamine transporters, and outlines the methodologies for their synthesis and chiral separation.

Introduction

Bicifadine, chemically known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane, is a novel analgesic agent that exerts its effects by inhibiting the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and to a lesser extent, dopamine (B1211576) (DA) in the central nervous system.[1][2] Unlike traditional opioid analgesics, Bicifadine's mechanism of action offers a potentially lower risk of abuse and dependence.[2] Initially developed and studied as a racemic mixture, subsequent research has elucidated the critical role of stereochemistry in its pharmacological activity.

The presence of two chiral centers in the Bicifadine molecule gives rise to a pair of enantiomers: (+)-(1R,5S)-Bicifadine and (-)-(1S,5R)-Bicifadine. Seminal work in the field has demonstrated that the desired analgesic effects are almost exclusively associated with the (+)-(1R,5S) enantiomer. This stereoselectivity underscores the importance of understanding the three-dimensional structure of drug molecules and their interactions with biological targets.

This guide aims to provide a detailed technical resource for professionals in drug development and research, summarizing the current knowledge on the stereochemistry of Bicifadine, the pharmacological properties of its enantiomers, and the experimental approaches for their preparation and characterization.

Stereochemistry of Bicifadine

The structure of Bicifadine contains a bicyclic system with two stereocenters at the bridgehead carbons, C1 and C5. This results in the existence of two non-superimposable mirror images, or enantiomers.

-

(+)-(1R,5S)-Bicifadine: This is the eutomer, the enantiomer that is pharmacologically active as an analgesic.

-

(-)-(1S,5R)-Bicifadine: This is the distomer, the enantiomer with significantly less or no analgesic activity.

Caption: Stereoisomers of Bicifadine.

Pharmacological Profile

The primary mechanism of action of Bicifadine is the inhibition of monoamine transporters, leading to an increase in the synaptic concentrations of norepinephrine, serotonin, and dopamine.[1] This modulation of neurotransmitter levels is believed to be the basis for its analgesic effects.

Racemic Bicifadine

The racemic mixture of Bicifadine has been shown to be a potent inhibitor of norepinephrine and serotonin transporters, with a lower affinity for the dopamine transporter.[1]

Enantiomers of Bicifadine

Research has demonstrated that the analgesic activity of Bicifadine is stereospecific, residing almost exclusively in the (+)-(1R,5S) enantiomer. While quantitative data for the individual enantiomers is not extensively published in readily available literature, the data for the racemate provides a foundational understanding of its interaction with monoamine transporters.

Quantitative Data

The following table summarizes the available in vitro data for racemic Bicifadine's inhibitory activity at human monoamine transporters.

| Compound | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) |

| Racemic Bicifadine HCl | 55 | 117 | 910 |

| Data sourced from Tocris Bioscience product information for Bicifadine hydrochloride. |

Experimental Protocols

Synthesis and Chiral Resolution of Bicifadine Enantiomers

The synthesis of racemic Bicifadine has been reported through the hydride reduction of 1-arylcyclopropanedicarboximides. For the separation of the enantiomers, a common approach involves the formation of diastereomeric salts using a chiral resolving agent, followed by fractional crystallization.

General Protocol for Diastereomeric Salt Resolution:

-

Salt Formation: The racemic Bicifadine base is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of a chiral acid (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid) dissolved in the same or a miscible solvent is added to the solution.

-

Fractional Crystallization: The solution is allowed to cool slowly, or the solvent is partially evaporated to induce crystallization. Due to the different physicochemical properties of the two diastereomeric salts, one will typically crystallize out of the solution first.

-

Isolation and Purification: The crystals of the less soluble diastereomeric salt are collected by filtration. The crystallization process may be repeated to improve the diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is dissolved in water, and the solution is basified (e.g., with NaOH or Na2CO3) to deprotonate the Bicifadine amine.

-

Extraction: The free base of the single enantiomer of Bicifadine is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether, dichloromethane).

-

Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the more soluble diastereomeric salt, can be treated in a similar manner to isolate the other enantiomer.

Caption: General workflow for the chiral resolution of Bicifadine.

In Vitro Monoamine Transporter Binding Assay

To determine the binding affinity of Bicifadine enantiomers to the serotonin, norepinephrine, and dopamine transporters, competitive radioligand binding assays are typically employed.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the human recombinant transporters (SERT, NET, or DAT) are prepared from cultured cells (e.g., HEK293 cells).

-

Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

-

Competitive Binding: A constant concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound or (-)-Bicifadine).

-

Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

The analgesic effect of this compound is mediated by its interaction with presynaptic monoamine transporters. By blocking these transporters, this compound increases the concentration and prolongs the residence time of norepinephrine and serotonin in the synaptic cleft. These neurotransmitters then act on postsynaptic receptors in pain-modulating pathways, such as the descending inhibitory pathways in the spinal cord, to reduce the perception of pain.

Caption: Proposed signaling pathway of this compound.

Conclusion

The stereochemistry of Bicifadine is a critical determinant of its pharmacological activity. The analgesic effects are specifically attributed to the (+)-(1R,5S)-enantiomer, which acts as a potent inhibitor of norepinephrine and serotonin reuptake. This in-depth guide has provided a comprehensive overview of the stereoisomers of Bicifadine, their pharmacological profiles, and the experimental methodologies for their study. For drug development professionals, the focus on the enantiopure this compound may offer a more favorable therapeutic profile with potentially fewer side effects compared to the racemic mixture. Further research to fully characterize the in vivo and in vitro properties of the individual enantiomers is warranted to fully exploit the therapeutic potential of this novel analgesic.

References

The Pharmacological Profile of (+)-Bicifadine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bicifadine is a non-opioid, centrally acting analgesic agent that has been investigated for the management of chronic pain.[1] Its primary mechanism of action involves the modulation of monoaminergic neurotransmission through the inhibition of norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA) reuptake.[2][3] This document provides an in-depth technical overview of the pharmacological properties of this compound, including its binding and functional activity at monoamine transporters, detailed experimental protocols for its characterization, and a summary of its effects on neurotransmitter levels.

Core Mechanism of Action: Monoamine Reuptake Inhibition

This compound functions as a triple reuptake inhibitor, binding to the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) to block the reuptake of their respective neurotransmitters from the synaptic cleft. This leads to an increased concentration and prolonged activity of these monoamines in the synapse, which is believed to be the basis for its analgesic effects.[4] The relative potency of this compound for these transporters is NET > SERT > DAT.[2][3]

Signaling Pathway

The following diagram illustrates the primary mechanism of action of this compound at the synaptic level.

Caption: Mechanism of action of this compound at the synapse.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of this compound at human monoamine transporters.

Table 1: Binding Affinity of this compound for Monoamine Transporters

| Transporter | Radioligand | Ki (nM) | Reference |

| Norepinephrine Transporter (NET) | [3H]Nisoxetine | 55 | [5] |

| Serotonin Transporter (SERT) | [3H]Citalopram | 117 | [5] |

| Dopamine Transporter (DAT) | [3H]WIN 35,428 | 910 | [5] |

Ki values were calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Table 2: Functional Inhibition of Monoamine Reuptake by this compound

| Transporter | Substrate | IC50 (nM) | Reference |

| Norepinephrine Transporter (NET) | [3H]Norepinephrine | 55 | [5] |

| Serotonin Transporter (SERT) | [3H]Serotonin | 117 | [5] |

| Dopamine Transporter (DAT) | [3H]Dopamine | 910 | [5] |

Secondary Pharmacological Activity

In addition to its primary activity as a monoamine reuptake inhibitor, this compound has been reported to act as a full agonist at the serotonin 1A (5-HT1A) receptor. This activity may contribute to its overall pharmacological profile and therapeutic effects.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of this compound.

Radioligand Binding Assays

These assays are performed to determine the binding affinity of this compound for the monoamine transporters.

Objective: To determine the Ki of this compound for hNET, hSERT, and hDAT.

Materials:

-

Cell Membranes: Membranes from HEK293 cells stably expressing human NET, SERT, or DAT.

-

Radioligands: [3H]Nisoxetine (for NET), [3H]Citalopram (for SERT), [3H]WIN 35,428 (for DAT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific Binding Control: Desipramine (for NET), Citalopram (for SERT), GBR 12909 (for DAT) at a high concentration (e.g., 10 µM).

-

Test Compound: this compound hydrochloride.

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice and dilute to a final protein concentration of 5-20 µ g/well in ice-cold assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of varying concentrations of this compound.

-

50 µL of the respective radioligand at a concentration close to its Kd.

-

100 µL of the diluted cell membrane preparation.

-

-

Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Neurotransmitter Uptake Inhibition Assays

These assays are performed to determine the functional potency of this compound in inhibiting the reuptake of monoamines.

Objective: To determine the IC50 of this compound for the inhibition of norepinephrine, serotonin, and dopamine uptake.

Materials:

-

Cells: HEK293 cells stably expressing human NET, SERT, or DAT, cultured in 96-well plates.

-

Substrates: [3H]Norepinephrine, [3H]Serotonin, or [3H]Dopamine.

-

Assay Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution.

-

Test Compound: this compound hydrochloride.

-

Instrumentation: Scintillation counter or a fluorescence plate reader if using a fluorescent substrate-based kit.

Procedure:

-

Cell Plating: Seed HEK293 cells expressing the transporter of interest into 96-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 10-20 minutes at 37°C.

-

Initiation of Uptake: Add the respective radiolabeled neurotransmitter to each well to initiate the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

-

Data Analysis: Determine the percent inhibition of uptake at each concentration of this compound and calculate the IC50 value using non-linear regression.

Caption: Workflow for Neurotransmitter Uptake Inhibition Assay.

Conclusion

This compound is a potent inhibitor of norepinephrine and serotonin reuptake, with weaker activity at the dopamine transporter. Its pharmacological profile as a triple reuptake inhibitor, coupled with its agonist activity at 5-HT1A receptors, provides a multi-modal mechanism for its analgesic properties. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel monoamine reuptake inhibitors.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. courses.edx.org [courses.edx.org]

- 5. Assay in Summary_ki [bindingdb.org]

- 6. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

An In-depth Technical Guide on (+)-Bicifadine Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of (+)-Bicifadine, a non-opioid analgesic. The document details its interaction with monoamine transporters, presenting quantitative binding data, extensive experimental protocols, and visual representations of its mechanism of action and the methodologies used to characterize it.

Core Findings: Receptor Binding Affinity of this compound

This compound is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) that demonstrates potent, non-narcotic analgesic properties.[1][2][3] Its primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the synaptic concentration of norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576).[1][2][3][4] This activity is central to its therapeutic effects.

Quantitative Data Presentation

The inhibitory activity of this compound at the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) has been quantified through in vitro studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 55 |

| Serotonin Transporter (SERT) | 117 |

| Dopamine Transporter (DAT) | 910 |

Data sourced from in vitro inhibition assays.

Signaling Pathway

As an SNDRI, this compound modulates the signaling of three key monoamine neurotransmitters by blocking their reuptake from the synaptic cleft back into the presynaptic neuron. This leads to a prolonged presence of these neurotransmitters in the synapse, enhancing their signaling to the postsynaptic neuron.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the receptor binding affinity of this compound.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled monoamines into cells expressing the respective transporters.

a. Cell Culture and Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET), serotonin transporter (hSERT), or dopamine transporter (hDAT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

-

Plating: Cells are seeded into 96-well microplates at a density that allows for a confluent monolayer on the day of the assay.

b. Assay Buffer:

-

Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 5 mM glucose.

c. Radioligands:

-

[³H]-Norepinephrine for hNET expressing cells.

-

[³H]-Serotonin for hSERT expressing cells.

-

[³H]-Dopamine for hDAT expressing cells.

d. Assay Procedure:

-

The cell culture medium is aspirated, and the cells are washed with KRH buffer.

-

Cells are pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT, GBR 12909 for DAT) for 10-20 minutes at 37°C.

-

The radiolabeled substrate is added to initiate the uptake reaction. The final concentration of the radioligand should be close to its Km value for the respective transporter.

-

Incubation is carried out for a short period (e.g., 5-15 minutes) at 37°C to measure the initial rate of uptake.

-

Uptake is terminated by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold KRH buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

e. Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for each transporter.

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

IC50 values are determined by plotting the percentage of inhibition of specific uptake against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.

Competitive Radioligand Binding Assay

This assay determines the affinity of this compound for the monoamine transporters by measuring its ability to displace a known radioligand.

a. Membrane Preparation:

-

HEK293 cells expressing hNET, hSERT, or hDAT are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Protein concentration is determined using a standard method (e.g., BCA protein assay).

b. Assay Buffer:

-

50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

c. Radioligands:

-

[³H]-Nisoxetine for hNET.

-

[³H]-Citalopram or [³H]-Paroxetine for hSERT.

-

[³H]-WIN 35,428 or [³H]-GBR 12935 for hDAT.

d. Assay Procedure:

-

In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of the appropriate radioligand (typically at or below its Kd value) and varying concentrations of unlabeled this compound.

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a selective unlabeled ligand (e.g., desipramine for NET, fluoxetine for SERT, nomifensine (B1679830) for DAT).

-

The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C).

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

e. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Experimental Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

References

In vitro characterization of (+)-Bicifadine

An In-Depth Technical Guide to the In Vitro Characterization of (+)-Bicifadine

Introduction

This compound, also known as DOV-220075, is a non-opioid analgesic agent.[1][2] Its primary mechanism of action involves the inhibition of monoamine neurotransmitter reuptake.[1][2] Preclinical studies have demonstrated its efficacy in various models of acute, persistent, and chronic pain.[3][4] This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its interaction with monoamine transporters and the experimental protocols used for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacological Profile: Monoamine Transporter Inhibition

The primary pharmacological activity of this compound is the inhibition of transport proteins for norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA), which enhances and prolongs the action of these neurotransmitters.[1][2] In vitro studies using recombinant human transporters have quantified its potency for each of these transporters.

Quantitative Data: Transporter Inhibition

The inhibitory activity of this compound is summarized in the table below. The data highlights its potency as a triple reuptake inhibitor with a distinct selectivity profile.

| Target Transporter | Parameter | Value (nM) | Relative Potency Ratio |

| Norepinephrine Transporter (NET) | IC50 | 55 | ~1 |

| Serotonin Transporter (SERT) | IC50 | 117 | ~2 |

| Dopamine Transporter (DAT) | IC50 | 910 | ~17 |

Data sourced from Tocris Bioscience and The Journal of Pharmacology and Experimental Therapeutics.[3][5]

Mechanism of Action at the Synapse

This compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[6] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) on the presynaptic neuron, it prevents the reabsorption of these neurotransmitters from the synaptic cleft.[6][7][8] This leads to an increased extracellular concentration of serotonin, norepinephrine, and dopamine, thereby enhancing and prolonging their signaling to postsynaptic neurons.[1]

Caption: Mechanism of Action of this compound at the Synapse.

Detailed Experimental Protocols

The following sections describe generalized yet detailed protocols for the key in vitro assays used to characterize compounds like this compound.

Protocol 1: Monoamine Transporter Binding Affinity Assay

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target transporter.[9][10][11]

Objective: To determine the IC50 and Ki values of this compound for NET, SERT, and DAT.

Materials:

-

Cell Membranes: Homogenates from HEK293 cells stably expressing human NET, SERT, or DAT.

-

Radioligands:

-

For NET: [3H]-Nisoxetine

-

For SERT: [3H]-Citalopram

-

For DAT: [3H]-WIN 35,428

-

-

Test Compound: this compound hydrochloride dissolved in assay buffer.

-

Non-specific Binding Control: A high concentration of a known inhibitor (e.g., Desipramine for NET, Fluoxetine for SERT, GBR-12909 for DAT).

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., NaCl, KCl).

-

Instrumentation: 96-well microplates, filtration apparatus, liquid scintillation counter.

Procedure:

-

Plate Setup: Prepare a 96-well plate with wells designated for total binding, non-specific binding, and a range of this compound concentrations (typically 10 concentrations over a 5-log unit range).[10]

-

Reaction Mixture: To each well, add the cell membrane preparation (20-50 µg protein), a fixed concentration of the appropriate radioligand (at or near its Kd value), and either assay buffer (for total binding), non-specific control, or the desired concentration of this compound.

-

Incubation: Incubate the plate at room temperature (or 37°C, depending on the transporter) for 60-120 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filter mats, which traps the membrane-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter mats in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis (one-site fit) to determine the IC50 value.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a Radioligand Competition Binding Assay.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a labeled neurotransmitter substrate into cells expressing the target transporter.[12][13]

Objective: To determine the functional inhibitory potency (IC50) of this compound on monoamine uptake.

Materials:

-

Cell Lines: Adherent cells stably expressing the human transporter of interest (e.g., HEK293-hNET, HEK293-hSERT, or CHO-hDAT) plated in 96-well plates.[14]

-

Substrates:

-

Test Compound: this compound hydrochloride.

-

Inhibitor Control: A known potent inhibitor for defining 100% inhibition.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

Instrumentation: Cell culture incubator, microplate reader (scintillation counter for radiolabeled substrates, fluorescence plate reader for fluorescent substrates).

Procedure:

-

Cell Plating: Seed cells into 96-well plates and grow until they form a confluent monolayer (typically 24-48 hours).[15]

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or control compounds for 10-30 minutes at 37°C.[15]

-

Initiate Uptake: Initiate the uptake reaction by adding the labeled substrate (radiolabeled or fluorescent) to each well.

-

Incubation: Incubate the plate for a predetermined time (e.g., 5-20 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell line.

-

Terminate Uptake: Stop the reaction by rapidly aspirating the substrate solution and washing the cell monolayer multiple times with ice-cold assay buffer to remove the extracellular substrate.[15]

-

Cell Lysis: Lyse the cells using a lysis buffer or distilled water.

-

Quantification:

-

For radiolabeled assays: Transfer the cell lysate to a scintillation plate, add scintillant, and measure radioactivity.

-

For fluorescent assays: Measure the intracellular fluorescence intensity using a bottom-read fluorescence plate reader.[12]

-

-

Data Analysis:

-

Calculate the percentage of uptake inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound.

-

Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

-

Caption: Workflow for a Neurotransmitter Uptake Inhibition Assay.

References

- 1. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bicifadine hydrochloride | CAS 66504-75-4 | Tocris Bioscience [tocris.com]

- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. sygnaturediscovery.com [sygnaturediscovery.com]

- 12. moleculardevices.com [moleculardevices.com]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. giffordbioscience.com [giffordbioscience.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Metabolites and Biotransformation of (+)-Bicifadine

Introduction

Bicifadine (B1205413) is a serotonin-norepinephrine-dopamine reuptake inhibitor that has been developed as a non-narcotic analgesic for various pain conditions.[1][2] Understanding the metabolic fate of a drug candidate is critical for its development, providing insights into its efficacy, safety, and potential for drug-drug interactions. This guide provides a comprehensive overview of the biotransformation of this compound, detailing its metabolic pathways, major metabolites, and the experimental protocols used for their characterization. The primary focus is on data derived from human studies.

Summary of Biotransformation Pathways

The biotransformation of Bicifadine in humans is extensive, with the parent drug accounting for only 15% of the total drug-related material in plasma based on the area under the concentration-time curve (AUC).[3][4][5] The metabolism primarily proceeds through two major pathways involving oxidation and hydroxylation, followed by further oxidation and conjugation reactions.[1][2]

The main metabolic routes are:

-

Pathway 1: Methyl Group Oxidation: This pathway begins with the hydroxylation of the methyl group on the phenyl ring to form hydroxymethyl bicifadine. This intermediate is then rapidly oxidized to the corresponding carboxylic acid, carboxyl bicifadine (M3). M3 can then undergo glucuronidation to form an acyl glucuronide conjugate.

-

Pathway 2: Alicyclic Ring Oxidation: This pathway involves the oxidation of the azabicyclo-hexane ring to form a lactam, known as bicifadine lactam (M12).[1][3] This lactam can then undergo oxidation of its methyl group to form the carboxyl bicifadine lactam (M9), which is the most abundant metabolite.[3] M9 can also be conjugated with glucuronic acid.

These oxidative transformations are characteristic of Phase I metabolism, which is often catalyzed by Cytochrome P450 (CYP) enzymes.[6][7][8][9][10] The subsequent conjugation with glucuronic acid is a typical Phase II reaction.

Visualization of Metabolic Pathways

The following diagram illustrates the primary biotransformation routes of Bicifadine in humans.

Quantitative Analysis of Metabolites

Following a single 200 mg oral dose of [¹⁴C]bicifadine to healthy adult male subjects, extensive metabolism was observed. The parent drug and its metabolites were quantified in plasma. The tables below summarize the key pharmacokinetic parameters and the excretion profile.

Table 1: Mean Plasma Pharmacokinetic Parameters of Bicifadine and its Major Metabolites

| Analyte | Cmax (ng Eq/g) | Tmax (h) | AUC₀₋t (ng Eq·h/g) |

|---|---|---|---|

| Total Radioactivity | 5154 | 1.19 | 15830 |

| Bicifadine | 442 | 0.81 | 1205 |

| M12 (Lactam) | 829 | 1.94 | 4337 |

| M3 (Acid) | 277 | 4.00 | 2588 |

| M9 (Lactam Acid) | 1083 | 4.00 | 11840 |

Data compiled from a study in eight healthy adult male subjects following a single 200 mg oral dose of [¹⁴C]bicifadine.[3][5]

Table 2: Excretion and Metabolic Profile of [¹⁴C]bicifadine in Humans (% of Administered Dose)

| Route / Metabolite | Percentage of Dose |

|---|---|

| Total Recovery | 92.0% |

| Urine | 88.5% |

| Feces | 3.5% |

| Major Urinary Metabolites | |

| M9 + M9 Acyl Glucuronide | ~64.3% |

| M3 + M3 Acyl Glucuronide | ~23.3% |

Data represents cumulative recovery over 192 hours. Unchanged bicifadine and the M12 metabolite were not detected in urine or feces.[3][4][5]

Experimental Protocols

The characterization of Bicifadine's metabolites was primarily achieved through a human radiolabel study. The key methodologies are detailed below.

Human Metabolism Study Design

-

Subjects: The study involved eight healthy adult male volunteers.[3][5]

-

Dosage: A single oral dose of 200 mg of [¹⁴C]bicifadine was administered as a solution.[3][4][5] The total radioactivity administered was approximately 105 µCi.[4]

-

Formulation: [¹⁴C]Bicifadine powder was dissolved in sterile water to a concentration of 91.9 mg/g and administered in capsules.[4]

-

Sample Collection: Blood samples were collected at various time points post-dose to prepare plasma. Urine and feces were collected for up to 192 hours post-dose.[3]

Sample Analysis and Metabolite Profiling

-

Radiochemical Analysis: Total radioactivity in plasma, urine, and feces was determined by liquid scintillation counting.

-

Chromatography: High-performance liquid chromatography (HPLC) with radiochemical detection was the primary method used to separate Bicifadine from its metabolites in plasma and excreta.[4]

-

Metabolite Identification: The structural elucidation of metabolites was performed using liquid chromatography-mass spectrometry (LC-MS/MS). Fragmentation patterns were analyzed to confirm the proposed structures.[4]

The general workflow for identifying and quantifying the metabolites from the human study is depicted below.

In Vitro Studies

While the primary data comes from human in vivo studies, in vitro systems are crucial in early drug development to predict metabolic pathways. Such studies typically involve:

-

Incubations: The drug is incubated with liver microsomes, S9 fractions, or hepatocytes, which contain the primary drug-metabolizing enzymes.[11]

-

Enzyme Sources: Pooled human liver microsomes (pHLMs) are often used to assess Phase I metabolism, while S9 fractions contain both microsomal and cytosolic enzymes.[11]

-

Cofactors: Reactions are initiated by adding necessary cofactors, such as NADPH for CYP-mediated reactions or UDPGA for glucuronidation.

Relative Contribution of Metabolites to Excretion

The vast majority of the administered Bicifadine dose is recovered in the urine as metabolites. The lactam acid M9 and its glucuronide conjugate are the most significant contributors, accounting for nearly two-thirds of the total dose.

Conclusion

This compound is extensively metabolized in humans primarily through oxidation of the tolyl methyl group and the alicyclic amine ring, leading to the formation of major metabolites M3 (carboxyl bicifadine) and M9 (carboxyl bicifadine lactam).[3] These primary metabolites are further conjugated with glucuronic acid before being predominantly excreted in the urine.[3][5] The parent compound and the initial lactam metabolite (M12) are either not detected or are minor components in the excreta.[12] This comprehensive metabolic profile, characterized by rapid and extensive biotransformation, is a key aspect of the drug's overall pharmacokinetic and disposition properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. cdn.ymaws.com [cdn.ymaws.com]

- 11. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (+)-Bicifadine in Rodent Pain Models

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Bicifadine is a non-opioid, centrally acting analgesic agent that has demonstrated efficacy in a variety of rodent models of acute, persistent, and chronic pain.[1][2] Its primary mechanism of action is the inhibition of norepinephrine (B1679862) and serotonin (B10506) reuptake, with a lesser effect on dopamine (B1211576) reuptake, classifying it as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3][4] This profile suggests its potential utility in treating various pain states, including neuropathic pain.[4][5] These application notes provide a summary of effective dosages and detailed protocols for evaluating this compound in common rodent pain models.

Data Presentation: this compound Dosage and Efficacy in Rodent Pain Models

The following table summarizes the effective doses of this compound in various rodent pain models. It is important to note that optimal dosage can vary based on the specific pain model, rodent strain, and desired therapeutic effect.

| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Analgesic Effect |

| Formalin Test (Phase 1 & 2) | Rat | Oral (p.o.) | 10 - 30 mg/kg | Dose-dependently decreased paw-licking time by up to 82% in Phase 1 and 81% in Phase 2.[6] |

| Formalin Test (Phase 1 & 2) | Mouse | Oral (p.o.) | 5 - 60 mg/kg | Reduced paw-licking time by up to 60% in Phase 1 and up to 89% in Phase 2.[6] |

| Tail-Flick Test | Mouse | Oral (p.o.) | 25 - 100 mg/kg | Dose-dependent increase in tail-flick latency at both high and low stimulus intensities.[6] |

| Spinal Nerve Ligation (Neuropathic Pain) | Rat | Oral (p.o.) | 12.5 - 100 mg/kg | Suppressed mechanical and thermal hyperalgesia, and mechanical allodynia.[1][7] |

| Streptozotocin-induced Neuropathic Pain | Rat | Not Specified | Not Specified | Reduced mechanical hyperalgesia.[1] |

| Acute Inflammatory Pain (Randall-Selitto) | Not Specified | Oral (p.o.) | Not Specified | Potently suppressed pain responses.[1] |

| Persistent Visceral Pain (Colonic Distension) | Rat | Oral (p.o.) | Not Specified | Significantly reduced the number of abdominal contractions.[6] |

| Microdialysis (Neurotransmitter Levels) | Rat | Intraperitoneal (i.p.) | 20 mg/kg | Increased extrasynaptic norepinephrine and serotonin in the prefrontal cortex, and dopamine in the striatum.[1][6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the analgesic properties of this compound in rodents.

Formalin Test

This model assesses inflammatory pain and distinguishes between acute (Phase 1) and persistent (Phase 2) pain responses.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile water or saline)

-

5% formalin solution (in sterile saline)

-

Observation chambers with transparent walls and a mirror angled to allow an unobstructed view of the paws.

-

Syringes and needles for oral gavage (p.o.) or intraperitoneal (i.p.) injection.

-

Microsyringe for formalin injection.

-

Timer

Procedure:

-

Animal Acclimatization: Acclimate mice or rats to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., orally). A typical pretreatment time is 30-60 minutes.

-

Formalin Injection: After the pretreatment period, inject 20-50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately place the animal back into the observation chamber.

-

Data Collection: Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.

-

Phase 1 (Acute Pain): 0-5 minutes post-formalin injection.

-

Phase 2 (Inflammatory Pain): 15-40 minutes post-formalin injection.

-

-

Data Analysis: Compare the paw-licking time between the this compound-treated groups and the vehicle-treated control group.

Hot-Plate Test

This test evaluates the thermal nociceptive threshold, which is indicative of central analgesic activity.[8][9]

Materials:

-

Hot-plate apparatus with adjustable temperature.

-

Animal enclosure to confine the rodent to the hot plate surface.

-

Timer.

-

This compound and vehicle.

-

Syringes and needles for drug administration.

Procedure:

-

Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[8][9]

-